N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound with a molecular formula of C20H18FN5. This compound belongs to the class of triazoloquinazolines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives .
Scientific Research Applications
N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: It may be used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can be compared with other triazoloquinazoline derivatives, such as:
- 7-chloro-3-(3-chloropyridin-4-yl)-4-methyl-[1,2,3]triazolo[1,5-a]quinazolin-5-one
- 7-bromo-8-chloro-4-(4-fluorophenyl)-3-(3-methylpyridin-4-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-one
- 7-bromo-4-(4-methoxyphenyl)-3-(3-methylpyridin-4-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-one
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications.
Properties
IUPAC Name |
N-cyclopentyl-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5/c21-14-7-5-6-13(12-14)18-20-23-19(22-15-8-1-2-9-15)16-10-3-4-11-17(16)26(20)25-24-18/h3-7,10-12,15H,1-2,8-9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBQPOORJSVUHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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